molecular formula C24H26N2O5 B2796763 3-cyclohexaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide CAS No. 888464-19-5

3-cyclohexaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B2796763
CAS No.: 888464-19-5
M. Wt: 422.481
InChI Key: SHCKBHAMNATMAJ-UHFFFAOYSA-N
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Description

3-Cyclohexaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide is a synthetic benzofuran carboxamide derivative developed for investigative pharmacology and drug discovery research. Compounds within the benzofuran carboxamide structural class have been identified in scientific literature as possessing a diverse range of potential therapeutic activities, making them valuable chemical tools for probing biological pathways . Based on the profile of its structural analogs, this compound is of significant research interest for studying targets in respiratory disorders , such as asthma and cough, and central nervous system (CNS) conditions , including cognitive deficits and schizophrenia . Furthermore, the benzofuran carboxamide scaffold is relevant to investigations in oncology (e.g., leukemia), dermatology (e.g., psoriasis), osteoporosis , and inflammatory processes . The molecular architecture, featuring the benzofuran core substituted with cyclohexaneamido and dimethoxyphenyl carboxamide groups, is designed to interact with specific, yet potentially multiple, biological targets. Researchers can utilize this compound to explore structure-activity relationships (SAR) and elucidate mechanisms of action in cellular and animal models of disease. This product is intended for use by qualified researchers in a controlled laboratory setting.

Properties

IUPAC Name

3-(cyclohexanecarbonylamino)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-29-16-12-13-20(30-2)18(14-16)25-24(28)22-21(17-10-6-7-11-19(17)31-22)26-23(27)15-8-4-3-5-9-15/h6-7,10-15H,3-5,8-9H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCKBHAMNATMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cyclohexaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide, with CAS number 888464-19-5, is a synthetic compound that has garnered attention for its potential biological activities. The compound features a complex structure that includes a benzofuran core, an amide linkage, and a dimethoxyphenyl group, which contribute to its pharmacological properties.

  • Molecular Formula : C24_{24}H26_{26}N2_{2}O5_{5}
  • Molecular Weight : Approximately 426.48 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. These interactions may modulate various biochemical pathways, leading to therapeutic effects. The precise molecular mechanisms remain under investigation, but preliminary studies suggest potential roles in anti-inflammatory and anticancer activities.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity :
    • Several studies have shown that derivatives of benzofuran compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have been reported to selectively induce apoptosis in breast cancer (MCF-7) and lung cancer (A549) cells while exhibiting lower toxicity towards normal cells .
  • Antimicrobial Activity :
    • The antibacterial potential of related compounds has been assessed against Gram-positive and Gram-negative bacteria. While some derivatives have shown selective activity against strains like Bacillus subtilis, the overall antimicrobial efficacy varies significantly among different compounds .
  • Anti-inflammatory Effects :
    • Compounds containing benzofuran moieties are often investigated for their anti-inflammatory properties. These effects may be mediated through the inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation.

Case Studies and Research Findings

A selection of studies focusing on the biological activity of similar compounds provides insights into the potential applications of this compound:

StudyCompoundBiological ActivityFindings
Bernard et al., 2014Benzofuran derivativesAnticancerInduced apoptosis in MCF-7 cells with minimal toxicity to normal cells
Chung et al., 2015Benzofuran derivativesAntimicrobialShowed selective antibacterial activity against Bacillus subtilis
Desai et al., 2020Benzofuran derivativesAnti-inflammatoryInhibited pro-inflammatory cytokine production in vitro

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the benzofuran structure or the dimethoxyphenyl group can significantly alter the compound's efficacy and selectivity:

  • Electron-donating groups : Increase activity against cancer cells.
  • Substituent position : Changes in the position of methoxy groups on the phenyl ring have been shown to affect both anticancer and antimicrobial activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural motifs with several classes of molecules, including phenethylamines, naphthalene derivatives, and benzofuran-based carboxamides. Below is a detailed analysis of key analogs:

Benzofuran Carboxamide Derivatives

3-(2-Chloroacetamido)-N-(2,5-Dimethoxyphenyl)-1-Benzofuran-2-Carboxamide
  • Core Structure : Benzofuran (identical to the target compound).
  • Substituent at 3-Position : 2-Chloroacetamido group (vs. cyclohexaneamido in the target).
  • Molecular Formula : C₁₉H₁₇ClN₂O₅ .
  • This difference may alter metabolic stability and receptor binding kinetics.
N-(2,5-Dimethoxyphenyl)-3-Hydroxynaphthalene-2-Carboxamide
  • Core Structure : Naphthalene (vs. benzofuran in the target).
  • Substituent at 3-Position : Hydroxyl group (vs. cyclohexaneamido).
  • The naphthalene core may exhibit stronger aromatic interactions than benzofuran .

Phenethylamine Derivatives (NBOMe Series)

25I-NBOMe, 25C-NBOMe, 25B-NBOMe
  • Core Structure : Phenethylamine (vs. benzofuran in the target).
  • Substituents : Halogen (I, Cl, Br) and methoxybenzyl groups on the 2,5-dimethoxyphenyl ring .
  • Pharmacological Activity: Potent serotonin 5-HT₂A receptor agonists with hallucinogenic effects.
  • Key Differences : The benzofuran core in the target compound likely reduces direct receptor activation compared to the NBOMe series but may improve metabolic stability due to reduced oxidative susceptibility.

Structural and Functional Analysis Table

Compound Name Core Structure Substituent at 3-Position Molecular Formula Key Properties Reference
Target Compound Benzofuran Cyclohexaneamido C₂₄H₂₇N₂O₅* High lipophilicity, potential CNS activity -
3-(2-Chloroacetamido)-... Benzofuran Chloroacetamido C₁₉H₁₇ClN₂O₅ Electronegative, reactive site
N-(2,5-Dimethoxyphenyl)-3-hydroxynaphthalene Naphthalene Hydroxyl C₁₉H₁₇NO₄ Hydrogen bonding, moderate solubility
25I-NBOMe Phenethylamine Iodo, methoxybenzyl C₁₈H₂₂INO₃ High 5-HT₂A affinity, hallucinogenic

*Estimated based on structural similarity.

Research Findings and Implications

Substituent Effects: The cyclohexaneamido group in the target compound enhances lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration compared to the hydroxyl or chloroacetamido analogs . The 2,5-dimethoxyphenyl group is critical for receptor interactions, as seen in the NBOMe series, but the benzofuran core may shift selectivity toward non-psychedelic serotonin receptors (e.g., 5-HT₂C) .

Synthetic Considerations :

  • Synthesis likely involves DMF-mediated alkylation or amidation, similar to methods used for chloroacetamido derivatives (e.g., NaH/DMF conditions in ) .

Regulatory Status :

  • Compounds with 2,5-dimethoxyphenyl groups are often regulated (e.g., NBOMe series under the Uniform Controlled Substances Act) . The benzofuran backbone may exempt the target compound from specific analog laws, depending on jurisdiction.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-cyclohexaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide, and how can reaction yields be maximized?

  • Methodology : The compound can be synthesized via coupling reactions between benzofuran-2-carboxylic acid derivatives and substituted anilines. A common approach involves using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane. For example, cyclohexaneamide groups can be introduced via N-acylation under anhydrous conditions. Yield optimization requires strict control of stoichiometry, reaction temperature (typically 0–25°C), and purification via column chromatography .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodology : Nuclear Magnetic Resonance (1H/13C-NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming molecular structure. For crystalline samples, single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond lengths and angles, while ORTEP-3 generates thermal ellipsoid models for visualizing stereochemistry .

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